2-Amino-4-nitrophenol

Overview

Description

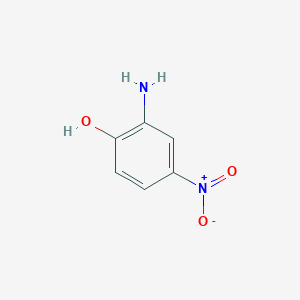

2-Amino-4-nitrophenol (CAS 99-57-0) is an aromatic compound with the molecular formula C₆H₆N₂O₃. It features an amino (-NH₂) group at the 2-position and a nitro (-NO₂) group at the 4-position on the phenol ring. This structural arrangement confers unique chemical and biological properties, making it valuable in industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-nitrophenol can be synthesized through the partial reduction of 2,4-dinitrophenol. One common method involves the use of hydrazine hydrate as a reducing agent in the presence of a catalyst, such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are mild, and the process is environmentally friendly, yielding high purity products with minimal byproducts .

Industrial Production Methods

In industrial settings, this compound is produced by the reduction of 2,4-dinitrochlorobenzene. This process involves hydrolysis followed by acidification to obtain 2,4-dinitrophenol, which is then reduced using hydrazine hydrate in the presence of a catalyst . This method is preferred due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Reduction of 2,4-Dinitrophenol

The primary industrial synthesis involves partial reduction of 2,4-dinitrophenol or its derivatives using sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S) in alkaline aqueous media .

Reaction equation :

Key Process Parameters:

| Parameter | Optimal Range | Example Yield |

|---|---|---|

| Temperature | 70–75°C | 88–94% |

| pH | 8.0–9.0 | |

| Reducing Agent | NaHS or H₂S | |

| Reaction Time | 45–120 minutes |

Steps :

-

Alkaline dissolution : 2,4-Dinitrophenol is converted to sodium 2,4-dinitrophenolate.

-

Reduction : Hydrosulfide solution is added under controlled pH (8–9) to reduce the 2-nitro group to an amine.

-

Workup : Sulfur byproduct is filtered, and the product is precipitated by acidifying to pH 4.5–5.5 .

Alternative Methods

Amino Group Reactivity

The aromatic amine group (-NH₂) participates in:

-

Acylation : Forms amides with acyl chlorides.

-

Diazo Coupling : Reacts with nitrous acid to form diazonium salts, useful in azo dye synthesis .

Nitro Group Reactivity

The nitro group (-NO₂) at position 4 can be:

-

Reduced to amine : Catalytic hydrogenation converts it to 2,4-diaminophenol (requires selective conditions to avoid over-reduction).

-

Electrophilic Substitution : Directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect.

Metabolic Reactions and Biotransformation

Limited studies exist, but analogous nitrophenol metabolism suggests:

Phase I Reactions :

-

Oxidation : Hydroxylation to nitroquinone derivatives.

-

Reduction : Nitro group conversion to hydroxylamine intermediates.

Phase II Conjugation :

| Conjugate Type | Enzyme System | Metabolite |

|---|---|---|

| Glucuronide | UDP-glucuronyltransferase | Water-soluble excretory product |

| Sulfate | Sulfotransferase | Sulfated derivative |

Dye Intermediate

This compound serves as a precursor for:

Functionalization Examples

| Reaction Type | Product | Conditions |

|---|---|---|

| Nitro Reduction | 2,4-Diaminophenol | H₂/Pd-C, ethanol |

| Acetylation | N-Acetyl derivative | Acetic anhydride, pyridine |

Stability and Byproduct Management

Research Gaps

Scientific Research Applications

2-Amino-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-nitrophenol involves its interaction with biological molecules. It can form hydrogen bonds and participate in redox reactions, affecting cellular processes. In fungi, it disrupts cellular metabolism by interfering with enzyme activity, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative phosphorylation and other metabolic pathways .

Comparison with Similar Compounds

Key Properties

- Physical Properties: Melting point ranges between 141–145°C . Calculated logP (octanol-water partition coefficient) is 2.547, indicating moderate lipophilicity .

- Synthesis: Produced via partial reduction of 2,4-dinitrophenol or nucleophilic substitution of 2,4-dinitrochlorobenzene with sodium hydroxide and hydrochloric acid .

- Applications :

- Toxicity: Classified as a health hazard (GHS07/08) .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key Observations :

- Substituent positions significantly influence properties. For example, this compound’s amino and nitro groups in para positions enhance its stability in dye synthesis compared to ortho-substituted analogs like 4-Amino-2-nitrophenol .

- The addition of chlorine in 2-Amino-4-chloro-6-nitrophenol increases molecular weight and likely alters solubility and reactivity .

Reaction with Methyl Cinnamate

This compound reacts with methyl cinnamate in a 3-step synthesis to yield a gel-like product (68% yield) via nucleophilic addition. In contrast, reactions with 2,4-dinitroaniline fail due to steric hindrance from the nitro groups .

Fungicidal Activity

- This compound: Exhibits moderate fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. Substituting the amino group with aldehydes or ketones enhances activity against specific pathogens .

- However, its carcinogenic risk (bladder tumors in male rats) restricts industrial use .

Key Findings :

Market and Industrial Demand

- This compound: Market size is projected to grow at a 5.2% CAGR (2023–2032), driven by dye and pharmaceutical demand .

Biological Activity

2-Amino-4-nitrophenol (CASRN 99-57-0) is a chemical compound with significant biological activity, particularly in toxicology and pharmacology. This article reviews the biological effects, mechanisms of action, and potential health risks associated with this compound, drawing from diverse research findings and case studies.

This compound is primarily used as an intermediate in the manufacture of azo dyes and is also found in hair coloring products. Its structure consists of an amino group and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological effects.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity in various animal models. The LD50 values reported are as follows:

Symptoms of toxicity observed in studies include diarrhea, lethargy, and significant weight loss in treated animals. In high-dose studies (500 or 1000 mg/kg), renal damage was noted, including mineralization of the renal cortex and degeneration of renal tubular epithelium .

Chronic Toxicity and Carcinogenicity

Long-term studies have shown evidence of carcinogenic activity in male F344/N rats, with increased incidences of renal cortical adenomas and hyperplasia . The survival rates in high-dose male rats were significantly lower compared to controls, indicating a dose-dependent relationship between exposure and adverse health outcomes.

Table 1: Summary of Carcinogenicity Studies

| Study Type | Species | Dose (mg/kg) | Tumor Incidence (Control vs Treated) |

|---|---|---|---|

| Two-Year Gavage | Male Rats | 125 | Control: 0/50; Treated: 1/48 |

| 250 | Control: 0/50; Treated: 5/50 | ||

| Female Rats | 125 | Control: 0/50; Treated: 0/50 | |

| 250 | Control: 0/50; Treated: 0/50 | ||

| Mice | 125 | Control: -; Treated: - | |

| 250 | Control: -; Treated: - |

Genetic Toxicology

This compound has been shown to induce genetic mutations in various assays:

- It caused mutations in Salmonella typhimurium and the fungus Sordaria brevicollis .

- Induced sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells .

However, it did not induce micronuclei or dominant lethal effects in vivo in rodents .

Pharmacological Activity

In addition to its toxicological implications, studies have explored the pharmacological potential of derivatives of this compound. For example, mixed ligand complexes involving this compound have demonstrated antimicrobial activity against various pathogens. Research indicated that these complexes exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study on Dermal Absorption

A study investigating the percutaneous absorption of radiolabeled this compound highlighted its potential for systemic exposure through skin contact, particularly relevant for its use in cosmetic formulations . This raises concerns about chronic exposure risks for individuals using hair dyes containing this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-nitrophenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via selective reduction of 2,4-dinitrophenol. Hartman and Silloway’s method (Organic Syntheses) uses sodium hydrosulfide (NaHS) in aqueous ethanol, achieving a 70–80% yield by selectively reducing the 2-nitro group to an amine . Alternative routes employ catalytic hydrogenation with controlled pH to minimize over-reduction. Optimization requires monitoring pH (6–7) and temperature (50–60°C) to suppress side reactions like diaminophenol formation .

Q. How is this compound metabolized in mammalian systems, and what analytical techniques are used to track metabolites?

- Methodological Answer : In vivo, 2,4-dinitrophenol (2,4-DNP) is metabolized by nitroreductase enzymes in gut microbiota and liver to this compound (major) and 4-amino-2-nitrophenol (minor). Metabolites are quantified using HPLC with UV detection (λ = 254 nm) or GC-MS after derivatization. In rats, plasma metabolites peak within 30 minutes post-dose, with this compound constituting ~80% of reduced products . Urinary excretion studies in humans employ colorimetric Derrien tests (now outdated) or LC-MS for specificity .

Q. What are the primary toxicity concerns associated with this compound, and how are its carcinogenic risks assessed?

- Methodological Answer : The IARC classifies this compound as Group 3 (not classifiable as carcinogenic) based on limited evidence. Acute toxicity studies in rats show renal and hepatic accumulation, with LD₅₀ values >1 g/kg. Chronic exposure assessments use Ames tests (negative for mutagenicity) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). Discrepancies arise from metabolite persistence in urine (e.g., 50 mg/L in fatal human cases) and potential synergies with co-pollutants .

Q. How does this compound interact with peroxidases, and what kinetic models describe its role in co-oxidation reactions?

- Methodological Answer : Horseradish peroxidase (HRP) catalyzes the oxidation of this compound in micellar media, with steady-state kinetics following a ping-pong mechanism. The reaction is monitored spectrophotometrically (λ = 450 nm) using 3,3',5,5'-tetramethylbenzidine (TMB) as a chromogenic substrate. Rate constants (kcat ~1.2 × 10³ M⁻¹s⁻¹) are pH-dependent, with optimal activity at pH 5.0–6.0 .

Advanced Research Questions

Q. How do contradictions in metabolite ratios (e.g., this compound vs. 4-amino-2-nitrophenol) between in vitro and in vivo studies arise?

- Methodological Answer : In vitro rat liver homogenates show this compound as the dominant metabolite (75–81%), while in vivo murine models report lower ratios (7.9:1). This discrepancy may stem from differences in nitroreductase isoforms (e.g., hepatic vs. microbial) or competing conjugation pathways (glucuronidation/sulfation). Researchers should cross-validate using isotopic tracers (¹⁴C-labeled 2,4-DNP) and knockout models (e.g., germ-free mice) to isolate metabolic pathways .

Q. What experimental designs are recommended to assess the environmental stability of this compound in wastewater systems?

- Methodological Answer : Stability under UV/chlorination is tested via batch reactors with controlled oxidant doses (e.g., 5–20 mg/L Cl₂). Reaction intermediates (e.g., chlorinated nitrophenols) are identified using HPLC-ESI-MS/MS. Kinetic models (pseudo-first-order) quantify degradation rates (k = 0.12–0.25 h⁻¹), with pH (7–9) and dissolved organic carbon (DOC) as key variables. Comparative studies with 4-nitrophenol reveal higher persistence for this compound due to steric hindrance .

Q. How can researchers resolve discrepancies in carcinogenicity classifications between IARC and in vitro genotoxicity data?

- Methodological Answer : While IARC Group 3 status reflects insufficient human evidence, in vitro studies show DNA strand breaks (Comet assay) at high doses (≥100 µM). To reconcile this, dose-response modeling (Benchmark Dose, BMD) and mechanistic studies (e.g., ROS generation via DCFH-DA probes) are critical. Co-exposure studies with metabolic inhibitors (e.g., dicoumarol for NQO1) can clarify whether genotoxicity is direct or secondary to oxidative stress .

Q. What strategies optimize the synthesis of Schiff base organotin complexes using this compound?

- Methodological Answer : The Schiff base ligand (H₂L) is prepared by condensing this compound with o-vanillin in ethanol (reflux, 6 h). Dibutyltin oxide or dibenzyltin dichloride is added stoichiometrically (1:1 molar ratio) to form complexes. Structural characterization employs X-ray diffraction (ORTEP-3 for Windows), IR (C=N stretch at 1620 cm⁻¹), and ¹H NMR (δ = 8.2 ppm for phenolic -OH). Bioactivity assays (e.g., antifungal MIC tests) require purity >95% (HPLC) .

Q. How does this compound influence disinfection byproduct (DBP) formation during water treatment?

- Methodological Answer : In UV/post-chlorination systems, this compound reacts with free chlorine to form chlorinated nitroaromatics (e.g., 3-chloro-2-amino-4-nitrophenol). DBP identification uses GC×GC-TOFMS, with quantification via EPA Method 551.1. Researchers should simulate real-world conditions (e.g., 4 mg/L Cl₂, 30 min contact time) and compare with control experiments lacking UV pre-treatment to isolate photolytic activation pathways .

Q. What advanced computational methods predict the redox behavior of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model redox potentials and electron transfer pathways. Solvent effects (PCM for water) and protonation states (pH 7.4) are incorporated. Experimental validation uses cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to correlate computed HOMO-LUMO gaps (-5.2 eV) with observed reduction peaks (E₁/₂ = -0.45 V vs. SHE) .

Properties

IUPAC Name |

2-amino-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZVIIYRNMWPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020062 | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline] | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100 °C | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms | |

CAS No. |

99-57-0 | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G501UCI6T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/ | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.